molecular formula C13H24O11 B8121535 Methyl a-D-laminaribioside

Methyl a-D-laminaribioside

Cat. No.: B8121535
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-BYZVFIAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl a-D-laminaribioside can be synthesized through enzymatic methods. One common approach involves the use of β-glucosidase from Thermus thermophilus, which is overexpressed in E. coli cells. The reaction is carried out in a phosphate buffer at 55°C for 7 hours . Another method involves the synthesis from methyl-alpha-D-galactopyranoside and 2-nitrophenyl-beta-D-glucopyranoside .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant enzymes and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl a-D-laminaribioside primarily undergoes glycosidic bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents such as periodic acid can be used to cleave the glycosidic bond.

    Reduction: Sodium borohydride is commonly used for the reduction of the compound.

    Substitution: Acidic or basic conditions can facilitate the substitution of functional groups on the sugar moiety.

Major Products

The major products formed from these reactions include various glycosides and oligosaccharides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl a-D-laminaribioside involves its interaction with specific enzymes that recognize glycosidic linkages. These enzymes catalyze the hydrolysis or formation of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl beta-D-laminarabioside
  • Methyl alpha-D-galactopyranoside
  • 2-Nitrophenyl-beta-D-glucopyranoside

Uniqueness

Methyl a-D-laminaribioside is unique due to its specific glycosidic linkage, which makes it a valuable tool for studying carbohydrate metabolism and enzyme specificity. Its structural properties also make it suitable for various biochemical applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9-,10-,11+,12+,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKXHOIRHHAHDA-BYZVFIAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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